
1-Propyl-2-methyl-3-hydroxypyrid-4-one
Übersicht
Beschreibung
“1-Propyl-2-methyl-3-hydroxypyrid-4-one” is a chemical compound with the molecular formula C9H13NO2 . It is also known by other synonyms such as CP-22, 3-Hydroxy-2-methyl-1-propyl-1H-pyridin-4-one, 1-Propyl-2-methyl-3-hydroxypyridin-4(1H)-one, 3-Hydroxy-2-methyl-1-propylpyridine-4(1H)-one, and 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-propyl .
Synthesis Analysis
The synthetic route involves the benzylation of the hydroxyl group of maltol using benzyl chloride, the conversion of the benzylated maltol to the 1-alkyl benzylated pyridine derivative by introducing the corresponding alkylamine in alkaline conditions, and the cleavage of the benzyl group in acid to form the 1-alkyl-2-methyl-3-hydroxypyrid-4-one .Chemical Reactions Analysis
When the 1-methyl, 1-ethyl, and 1-propyl, -2-methyl-3-hydroxypyrid-4-ones were mixed at pH 7.4 with transferrin, ferritin, and haemosiderin, substantial amounts of iron were released .Wissenschaftliche Forschungsanwendungen
Iron Chelation Therapy
“1-Propyl-2-methyl-3-hydroxypyrid-4-one” has been studied for its potential as an iron chelator. Iron chelation therapy is crucial for conditions like thalassemia and other transfusion-dependent diseases where iron overload occurs. This compound forms stable, water-soluble iron complexes, which could be beneficial in treating iron overload by promoting iron excretion .
Antioxidant Properties
Research suggests that derivatives of “1-Propyl-2-methyl-3-hydroxypyrid-4-one” may exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases .
Anti-inflammatory Applications
The compound has shown potential in inhibiting vascular prostacyclin synthesis in vitro. This suggests that it could have therapeutic value in treating inflammatory diseases by inhibiting pro-inflammatory prostanoid synthesis and potentially reducing toxic-free-radical generation .
Pharmacological Synthesis
The compound serves as a scaffold for synthesizing various pharmacologically active derivatives. These derivatives can be tailored for a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial applications .
Metal Ion Binding Studies
“1-Propyl-2-methyl-3-hydroxypyrid-4-one” has been used in studies to understand the binding properties of metal ions. This is significant for developing new drugs that can modulate metal-protein interactions within the body .
Neuroprotective Potential
Derivatives of this compound are being explored for their neuroprotective potential. Neuroprotection is an important field of study for diseases such as Alzheimer’s and Parkinson’s, where neuronal damage is a key feature .
Wirkmechanismus
Target of Action
The primary target of 1-Propyl-2-methyl-3-hydroxypyrid-4-one, also known as 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-propyl-, is the cyclo-oxygenase enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body.
Mode of Action
The compound interacts with its target by acting as an iron chelator . It binds to the Fe3+ ions linked to the cyclo-oxygenase enzyme, inhibiting the enzyme’s activity . This interaction results in the inhibition of prostacyclin (PGI2) synthesis .
Biochemical Pathways
The affected pathway is the prostanoid synthesis pathway . By inhibiting the cyclo-oxygenase enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins, including prostacyclin . The downstream effects include a reduction in inflammation and potentially toxic free-radical generation by cyclo-oxygenase .
Pharmacokinetics
As a small, water-soluble molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.
Result of Action
The molecular effect of the compound’s action is the inhibition of prostacyclin synthesis . On a cellular level, this can lead to a decrease in inflammation and a reduction in the generation of potentially harmful free radicals .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of the compound include pH and the presence of metal ions. The compound forms stable, water-soluble iron complexes at physiological pH .
Eigenschaften
IUPAC Name |
3-hydroxy-2-methyl-1-propylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(11)9(12)7(10)2/h4,6,12H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSTCYJXIZANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C(=C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184699 | |
| Record name | 1-Propyl-2-methyl-3-hydroxypyrid-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-2-methyl-3-hydroxypyrid-4-one | |
CAS RN |
30652-13-2 | |
| Record name | 3-Hydroxy-2-methyl-1-propyl-4(1H)-pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-2-methyl-3-hydroxypyrid-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyl-2-methyl-3-hydroxypyrid-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methyl-1-propyl-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 1-propyl-2-methyl-3-hydroxypyrid-4-one in removing excess iron compared to the clinically available chelator desferrioxamine?
A: Studies in iron-overloaded mice have shown that 1-propyl-2-methyl-3-hydroxypyrid-4-one, administered both intraperitoneally and intragastrically, exhibits comparable iron excretion capabilities to equivalent doses of desferrioxamine administered intraperitoneally []. This suggests that 1-propyl-2-methyl-3-hydroxypyrid-4-one holds promise as an orally active alternative to desferrioxamine for treating iron overload.
Q2: Does the route of administration affect the efficacy of 1-propyl-2-methyl-3-hydroxypyrid-4-one?
A: Research indicates that 1-propyl-2-methyl-3-hydroxypyrid-4-one demonstrates similar efficacy in removing excess iron when administered both intraperitoneally and intragastrically []. This finding highlights the potential of this compound as an orally active iron chelator, offering a significant advantage over the currently available injectable chelator, desferrioxamine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



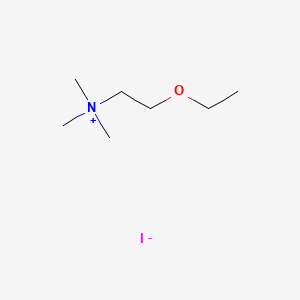

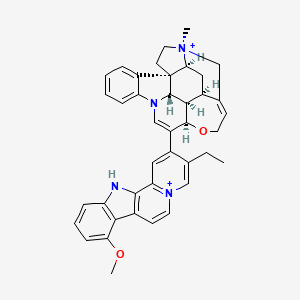
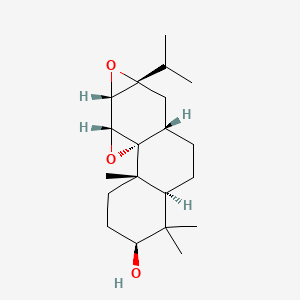

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)
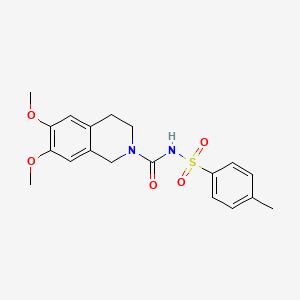
![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)


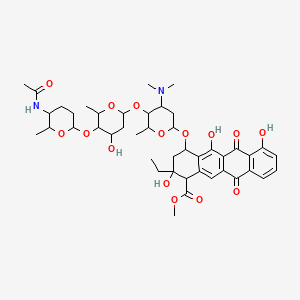
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)
